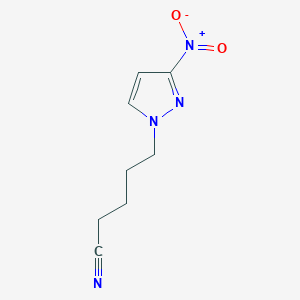
5-(3-Nitro-1H-pyrazol-1-yl)pentanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Nitro-1H-pyrazol-1-yl)pentanenitrile is a chemical compound that belongs to the class of nitropyrazoles. Nitropyrazoles are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of a nitro group in the pyrazole ring significantly influences the reactivity and properties of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Nitro-1H-pyrazol-1-yl)pentanenitrile typically involves the nitration of pyrazole derivatives. One common method includes the reaction of 3-nitropyrazole with valeronitrile under controlled conditions. The nitration process is usually carried out using nitric acid and a suitable solvent, such as acetic acid, at low temperatures to ensure regioselectivity and yield optimization .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes with stringent control over reaction parameters to ensure high purity and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(3-Nitro-1H-pyrazol-1-yl)pentanenitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrazoles with various functional groups.
Scientific Research Applications
5-(3-Nitro-1H-pyrazol-1-yl)pentanenitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of high-energy materials and dyes.
Mechanism of Action
The mechanism of action of 5-(3-Nitro-1H-pyrazol-1-yl)pentanenitrile involves its interaction with molecular targets through its nitro and pyrazole groups. The nitro group can participate in redox reactions, while the pyrazole ring can interact with various enzymes and receptors. These interactions can modulate biological pathways and lead to the observed effects .
Comparison with Similar Compounds
Similar Compounds
3-Nitropyrazole: A precursor in the synthesis of 5-(3-Nitro-1H-pyrazol-1-yl)pentanenitrile.
5-Aminopyrazole: Similar in structure but with an amino group instead of a nitro group.
1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: Another nitropyrazole derivative with high thermal stability.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. Its combination of a nitro group and a valeronitrile moiety makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C8H10N4O2 |
|---|---|
Molecular Weight |
194.19 g/mol |
IUPAC Name |
5-(3-nitropyrazol-1-yl)pentanenitrile |
InChI |
InChI=1S/C8H10N4O2/c9-5-2-1-3-6-11-7-4-8(10-11)12(13)14/h4,7H,1-3,6H2 |
InChI Key |
ZUXOHKDGFDBNNW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1[N+](=O)[O-])CCCCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















